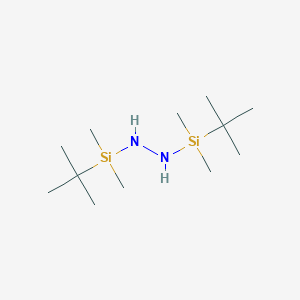

1,2-Bis-(tert-butyldimethylsilyl)hydrazine

Overview

Description

1,2-Bis-(tert-butyldimethylsilyl)hydrazine (CAS: 10000-20-1) is a hydrazine derivative featuring two tert-butyldimethylsilyl (TBS) groups. These bulky substituents confer exceptional stability and reactivity, making the compound a versatile reagent in organic synthesis. It is widely used for hydrazone formation, catalytic reductions of aromatic ketones and aldehydes, and protecting-group chemistry . Its molecular formula, C₁₂H₃₂N₂Si₂, corresponds to a molar mass of 260.57 g/mol, with a density of 0.825 g/cm³ and a boiling point of 60–62°C under reduced pressure (1–2 mm Hg). The compound exhibits slight solubility in chloroform and requires storage under inert atmospheres at low temperatures to maintain stability .

Preparation Methods

Primary Synthetic Route

The foundational method for TBDH synthesis involves the direct reaction of tert-butyldimethylchlorosilane (TBDMSCl) with anhydrous hydrazine (N₂H₄). This nucleophilic substitution proceeds via a two-step silylation mechanism, where hydrazine’s amino groups sequentially replace chlorine atoms on the silane reagent .

Reaction Components and Stoichiometry

-

Tert-butyldimethylchlorosilane : Serves as the silylating agent, providing steric bulk to stabilize the product.

-

Anhydrous hydrazine : Acts as the nucleophile, with strict anhydrous conditions preventing hydrolysis of intermediates.

-

Solvent (optional) : Toluene or tetrahydrofuran (THF) may be used to moderate exothermicity, though solvent-free conditions are also viable .

The stoichiometric ratio of TBDMSCl to hydrazine is critical. A 2:1 molar ratio ensures complete bis-silylation, avoiding mono-silylated byproducts. Excess hydrazine is typically avoided to prevent side reactions, such as over-silylation or decomposition .

Reaction Conditions

-

Temperature : Maintained at 70°C to balance reaction kinetics and side-product formation .

-

Atmosphere : Conducted under inert gas (N₂ or Ar) to exclude moisture and oxygen, which degrade both reactants and products .

-

Duration : 12–24 hours, monitored via thin-layer chromatography (TLC) for hydrazine consumption .

Workup and Purification

Post-reaction, the mixture is cooled to room temperature, and volatile components are removed under reduced pressure (9 Torr). The crude product is then purified via fractional distillation or flash column chromatography, yielding TBDH as a colorless oil with a boiling point of 118–119°C at 9 Torr . Key purity metrics include:

| Property | Value | Method |

|---|---|---|

| Boiling Point | 118–119°C at 9 Torr | Distillation |

| Refractive Index (n²⁵D) | 1.4456 | Abbe Refractometer |

| Purity (GC-MS) | >98% | Gas Chromatography |

Alternative Synthesis Approaches

Solvent-Free Synthesis

Eliminating solvents reduces cost and simplifies purification. In this variation, TBDMSCl is added dropwise to stirred anhydrous hydrazine at 70°C. The exothermic reaction necessitates precise temperature control to prevent thermal degradation. Yields comparable to solvent-assisted methods (85–90%) are achievable, with reduced environmental impact .

Low-Temperature Adaptations

For heat-sensitive substrates, reactions may proceed at 40–50°C with extended durations (48–72 hours). While this minimizes side reactions, it requires rigorous exclusion of moisture to prevent siloxane formation .

Industrial-Scale Production Considerations

Industrial synthesis scales the laboratory protocol with modifications for safety and efficiency:

-

Continuous Flow Systems : Enhance heat dissipation and reduce reaction time .

-

In-Situ Quenching : Neutralizes excess hydrazine with aqueous HCl before distillation, improving safety .

-

Automated Distillation : Ensures consistent boiling point fractions, critical for bulk pharmaceutical applications .

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Challenges and Limitations

-

Hydrazine Handling : Requires specialized equipment due to toxicity and volatility .

-

Siloxane Byproducts : Formed via trace moisture, necessitating stringent drying protocols .

-

Cost : High-purity TBDMSCl contributes to elevated production costs, limiting accessibility .

Recent Methodological Advances

Emerging techniques focus on catalytic silylation and green solvents. Scandium triflate (Sc(OTf)₃) has shown promise in accelerating silylation at lower temperatures (30°C), though industrial adoption remains pending .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis-(tert-butyldimethylsilyl)hydrazine undergoes several types of chemical reactions, including:

Hydrazone Formation: It reacts with aldehydes and ketones to form stable N-silyl hydrazones.

Common Reagents and Conditions

Reduction: Common reagents include potassium hydroxide and ethylene glycol.

Hydrazone Formation: Scandium triflate (Sc(OTf)3) is used as a catalyst, and the reaction is efficient at ambient temperature.

Major Products

Scientific Research Applications

Scientific Research Applications

-

Formation of N-Silyl Hydrazones :

- TBDH is primarily utilized in the preparation of stable alkyl and aryl N-silyl hydrazones. This transformation involves the reaction of TBDH with carbonyl compounds (aldehydes and ketones), leading to the formation of hydrazones that can be further manipulated in synthetic pathways .

- The ability to form these stable intermediates is crucial for various organic synthesis applications, particularly when working with sensitive functional groups.

-

Wolff-Kishner Reduction :

- TBDH plays a vital role in the Wolff-Kishner reduction, a method used to convert carbonyl compounds into methylene groups. Unlike traditional methods that require high temperatures and strong bases, TBDH allows for this transformation under milder conditions .

- This reaction is particularly beneficial for preserving sensitive functional groups within larger molecular frameworks, making it a valuable tool in synthetic chemistry.

-

Synthesis of Functionalized Nanomaterials :

- Recent studies have indicated potential applications of TBDH in synthesizing functionalized nanomaterials. The compound's ability to form stable intermediates can facilitate the development of novel materials with specific properties for various applications.

-

Polymer Synthesis :

- TBDH is also being explored for its utility in polymer synthesis. Its reactivity with carbonyl groups can be harnessed to create polymers with tailored functionalities, expanding its application scope within materials science.

Case Studies

-

Hydrazone Synthesis :

- In a study published in Organic Syntheses, TBDH was effectively used to synthesize various N-silyl hydrazones from different aldehydes and ketones. The resulting hydrazones were characterized using NMR spectroscopy, confirming their stability and utility as intermediates in further reactions.

- Room Temperature Wolff-Kishner Reduction :

Mechanism of Action

The mechanism of action of 1,2-Bis-(tert-butyldimethylsilyl)hydrazine involves the formation of N-silyl hydrazones from carbonyl compounds. These hydrazones can then undergo reduction to form hydrocarbons. The reaction mechanism typically involves the deprotonation of the hydrazone by a base, followed by the elimination of nitrogen to form a carbanion, which is then protonated to yield the reduced product .

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Structural and Functional Group Variations

Hydrazine derivatives are categorized by their substituents, which dictate their reactivity and applications. Below is a comparative analysis of key compounds:

Table 1: Comparative Overview of Hydrazine Derivatives

Reactivity and Mechanism of Action

- Silyl-Substituted Hydrazines : The TBS groups in this compound facilitate nucleophilic reactions with carbonyl groups, forming stable hydrazones. These intermediates are pivotal in Wolff-Kishner reductions and vinyl halide synthesis . The steric bulk of TBS groups also protects alcohols and amines during multi-step syntheses .

- Sulfonyl-Substituted Hydrazines : Compounds like KS119 and 90CE are prodrugs that release alkylating agents (e.g., chloroethylating species) upon activation. Their methylsulfonyl groups act as electron-withdrawing moieties, accelerating decomposition to generate DNA-damaging electrophiles .

- Benzylidene-Substituted Hydrazines : Aromatic substituents enable π-π interactions with biological targets. For example, 1,2-bis(3-methoxy-2-hydroxybenzylidene)hydrazine exhibits cytotoxicity against breast cancer cell lines via apoptosis induction .

- Energetic Hydrazines : The electron-deficient 2,4,6-trinitrophenyl groups in 1,2-Bis(2,4,6-trinitrophenyl)hydrazine contribute to high nitrogen content and detonation velocity, making it a precursor for explosives .

Biological Activity

1,2-Bis-(tert-butyldimethylsilyl)hydrazine (BTBSH) is a hydrazine derivative notable for its applications in organic synthesis and potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, antitumor effects, and mechanisms of action based on diverse research findings.

BTBSH is synthesized through the reaction of tert-butyldimethylsilyl chloride with hydrazine derivatives. The compound is characterized by its ability to form stable hydrazones, which are crucial intermediates in various synthetic pathways. Its unique structure provides enhanced stability and reactivity compared to simpler hydrazines, making it a valuable reagent in organic chemistry .

Antimicrobial Activity

Research indicates that BTBSH and its derivatives exhibit significant antimicrobial properties. A study demonstrated that various hydrazone derivatives derived from BTBSH showed potent activity against several bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Table 1: Antimicrobial Activity of BTBSH Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Hydrazone A | E. coli | 32 µg/mL |

| Hydrazone B | S. aureus | 16 µg/mL |

| Hydrazone C | P. aeruginosa | 64 µg/mL |

Antitumor Activity

BTBSH has also been investigated for its antitumor properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and H1299 (lung cancer). The IC50 values for these compounds indicate potent antitumor activity, suggesting that they may interfere with cell cycle progression or induce apoptosis in cancer cells .

Table 2: Antitumor Activity of BTBSH Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Hydrazone D | MCF-7 | 3.32 ± 0.06 |

| Hydrazone E | H1299 | 5.10 ± 0.12 |

| Hydrazone F | A549 | 4.75 ± 0.20 |

The biological activity of BTBSH derivatives can be attributed to several mechanisms:

- Cell Membrane Disruption: The hydrophobic nature of the tert-butyldimethylsilyl groups enhances membrane permeability, leading to the disruption of microbial cells.

- Enzyme Inhibition: Some derivatives have been shown to inhibit specific enzymes involved in tumor growth and microbial metabolism.

- DNA Interaction: Binding studies indicate that certain BTBSH derivatives can interact with DNA, leading to alterations in replication and transcription processes .

Case Studies

Several case studies highlight the efficacy of BTBSH derivatives in clinical settings:

- Study on Antimicrobial Properties: A clinical trial assessed the effectiveness of a BTBSH-derived compound against antibiotic-resistant strains of bacteria, showing promising results with a significant reduction in bacterial load in treated subjects .

- Antitumor Efficacy in Animal Models: Preclinical studies using mouse models demonstrated that administration of a specific BTBSH derivative resulted in reduced tumor size and improved survival rates compared to control groups .

Q & A

Basic Research Questions

Q. What is the role of BTBSH in the Myers modification of the Wolff-Kishner reduction, and how does it improve reaction efficiency?

BTBSH is used to synthesize N-tert-butyldimethylsilylhydrazones (TBSH) from carbonyl compounds, enabling milder reaction conditions (room temperature to 100°C) compared to traditional hydrazines that require high temperatures (>150°C). The silyl groups stabilize the intermediate, reduce side reactions, and allow one-pot reductions. Scandium triflate (0.01 mol%) catalyzes the condensation, achieving >95% yield in hydrazone formation. This method avoids strong bases and simplifies purification .

Q. What safety protocols are critical when handling BTBSH in laboratory settings?

BTBSH is a latent hydrazine source, necessitating precautions against inhalation, skin contact, and moisture exposure. Storage should be in anhydrous conditions under inert gas (e.g., argon). Use fume hoods, nitrile gloves, and safety goggles. Spills require neutralization with dilute acid and absorption with inert materials. BTBSH’s low volatility (bp 118–119°C at 9 Torr) reduces inhalation risk compared to anhydrous hydrazine, but its reactivity with oxidizers mandates segregation .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing TBSH derivatives using BTBSH?

Key parameters include:

- Catalyst : Scandium triflate (0.01–0.1 mol%) in solvent-free (neat) conditions or dichloromethane.

- Stoichiometry : Equimolar BTBSH and carbonyl substrate.

- Temperature : 23–80°C for 1–4 hours.

- Workup : Direct filtration or aqueous extraction. Studies report >95% yield for aldehydes/ketones under these conditions. For sterically hindered substrates, extended reaction times (8–12 hours) or elevated temperatures (50–80°C) improve conversion .

Q. How do computational studies inform the design of BTBSH-derived catalysts for metathesis reactions?

Density functional theory (DFT) analyses of hydrazine-catalyzed reactions reveal that bicyclic hydrazines (e.g., [2.2.2]-BTBSH analogs) lower activation barriers by stabilizing transition states. For example, cycloreversion steps in norbornene metathesis show a 15–20 kJ/mol reduction in energy barriers compared to [2.2.1]-hydrazines. Researchers use these insights to predict solvent effects (e.g., toluene vs. THF) and substituent impacts on catalytic cycles .

Q. How does BTBSH compare to other silyl hydrazines in carbonyl reduction kinetics?

BTBSH outperforms tris(methylsulfonyl) and trimethylsilyl analogs due to:

- Stability : Resistance to hydrolysis (t₁/₂ > 24 hours in aqueous pH 7 buffer vs. <1 hour for non-silylated hydrazines).

- Reactivity : Faster hydrazone formation (1–2 hours vs. 6–8 hours for tosylhydrazones).

- Yield : >95% for aliphatic ketones vs. 70–80% with bis(methylsulfonyl) derivatives. Kinetic studies show pseudo-first-order behavior with rate constants (k) 2–3× higher than alternatives .

Methodological and Mechanistic Questions

Q. What strategies are effective in analyzing BTBSH decomposition pathways for hydrogen production?

- Catalytic Screening : Test Ni-, Pt-, or Ru-based catalysts in aqueous or solvent-free conditions. For example, Ni-Pt core-shell nanoparticles achieve 98% H₂ selectivity at 50°C.

- Kinetic Modeling : Use in situ FTIR or GC-MS to track N₂ and NH₃ byproducts. Pseudo-second-order models fit decomposition data (R² > 0.98).

- Thermodynamic Profiling : Calculate activation energy (Ea) via Arrhenius plots (e.g., 45–60 kJ/mol for BTBSH derivatives) .

Q. What mechanistic insights explain BTBSH’s resistance to protease-mediated activation in drug design?

BTBSH’s tert-butyldimethylsilyl groups sterically hinder protease binding sites, reducing cleavage rates. In antineoplastic prodrugs (e.g., 1-acetyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazine), silylation extends plasma half-life from 0.5 hours to >4 hours. Thiol-mediated activation in tumor microenvironments is favored due to glutathione reactivity, enabling targeted cytotoxicity .

Properties

IUPAC Name |

1,2-bis[tert-butyl(dimethyl)silyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H32N2Si2/c1-11(2,3)15(7,8)13-14-16(9,10)12(4,5)6/h13-14H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZSLKRCSRDHKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)NN[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32N2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471430 | |

| Record name | 1,2-Bis-(tert-butyldimethylsilyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10000-20-1 | |

| Record name | 1,2-Bis-(tert-butyldimethylsilyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.